molecular formula C27H44O3 B602416 3α-paricalcitol CAS No. 216161-87-4

3α-paricalcitol

Número de catálogo B602416
Número CAS: 216161-87-4
Peso molecular: 416.64
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3α-paricalcitol is an isomer of paricalcitol, an analogue of vitamin D2. Paricalcitol is a medication used for the treatment of secondary hyperparathyroidism.

Aplicaciones Científicas De Investigación

1. Antitumor Potential

Paricalcitol, an analog of 1,25-dihydroxyvitamin D3, has shown potential in reducing the proliferation of uterine fibroid cells. In vitro and in vivo studies indicate that paricalcitol may significantly reduce fibroid tumor size, suggesting its potential as a noninvasive medical treatment option for uterine fibroids (Halder et al., 2014).

2. Anticancer Activity

Paricalcitol has demonstrated anticancer activity against leukemia, myeloma, and colon cancer cells. It inhibits cell proliferation by inducing cell cycle arrest, differentiation, and apoptosis. Its interaction with the vitamin D receptor (VDR) plays a crucial role in these processes, making it a candidate for clinical trials in certain cancers (Kumagai et al., 2003).

3. Immunomodulatory Effects

Paricalcitol exerts significant immunomodulatory activity comparable to calcitriol. It impairs the differentiation of immature dendritic cells from monocytes and reduces their capacity to induce antigen-specific T cells. This immunomodulatory potency makes paricalcitol relevant in therapy for chronic immune-mediated inflammatory diseases (Sochorová et al., 2009).

4. Renoprotective Effects

Studies have shown paricalcitol's efficacy in reducing albuminuria in patients with diabetic nephropathy. It offers a novel approach to lower residual renal risk in diabetes, especially when added to renin–angiotensin–aldosterone system (RAAS) inhibition therapy (de Zeeuw et al., 2010).

5. Modulation of Glucose Metabolism

Paricalcitol has been studied for its effects on glucose metabolism in patients with chronic kidney disease. However, it does not significantly impact glucose tolerance, insulin sensitivity, or beta-cell insulin response in non-diabetic patients with stage 3-4 chronic kidney disease (de Boer et al., 2012).

6. Combating Diabetic Nephropathy

Paricalcitol, when combined with omega-3 fatty acids, has shown enhanced renoprotective actions against diabetic nephropathy. This combination therapy enhances renal anti-oxidant and anti-inflammatory pathways, suggesting a synergistic effect in combating diabetic nephropathy (El-Boshy et al., 2021).

7. Attenuation of Kidney Injury

Paricalcitol attenuates cyclosporine-induced kidney injury by suppressing inflammatory, pro-fibrotic, and apoptotic factors through inhibition of various signaling pathways. This suggests its therapeutic potential in preventing nephropathy caused by certain medications (Park et al., 2010).

8. Cardiovascular and Renal Effects

Paricalcitol has been investigated for its effects on endothelial function and inflammation in patients with type 2 diabetes and chronic kidney disease. However, the study found no significant difference in endothelial function or biomarkers of inflammation and oxidative stress after treatment (Thethi et al., 2015).

9. Acute Kidney Injury Prevention

Paricalcitol shows a renoprotective effect in acute kidney injury models by decreasing renal oxidative injury and inflammation. It activates the Nrf2/HO-1 signaling pathway, providing new insights into AKI prevention (Wang et al., 2023).

Propiedades

Número CAS

216161-87-4

Nombre del producto

3α-paricalcitol

Fórmula molecular

C27H44O3

Peso molecular

416.64

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.